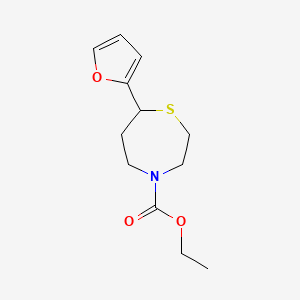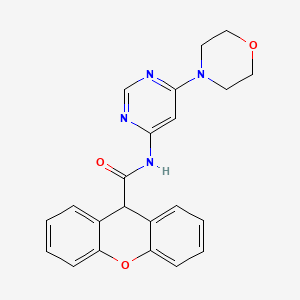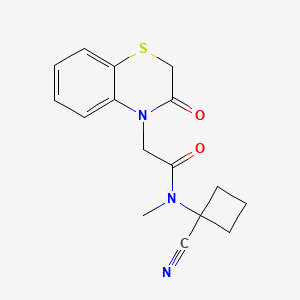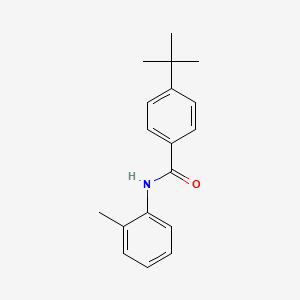![molecular formula C11H20N2O2 B2883636 tert-Butyl 5-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate CAS No. 1559170-27-2](/img/structure/B2883636.png)
tert-Butyl 5-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 5-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate: is a bicyclic compound with a unique structure that includes an azabicyclo heptane ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a base and a protecting group such as tert-butyl .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to meet production demands. The use of automated reactors and continuous flow systems may be employed to enhance efficiency and yield.
化学反応の分析
Types of Reactions: tert-Butyl 5-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
科学的研究の応用
Chemistry: In chemistry, tert-Butyl 5-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Biology: In biological research, this compound can be used to study enzyme interactions and receptor binding due to its structural similarity to certain biological molecules .
Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials, leveraging its unique chemical properties .
作用機序
The mechanism of action of tert-Butyl 5-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate involves its interaction with specific molecular targets. For example, it can bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
- tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
- tert-Butyl 5,6-dihydropyridine-1(2H)-carboxylate
- tert-Butyl N-(4-hydroxycyclohexyl)carbamate
Uniqueness: tert-Butyl 5-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate is unique due to its specific azabicyclo heptane structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
特性
IUPAC Name |
tert-butyl 5-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-5-7-4-8(7)9(12)6-13/h7-9H,4-6,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGUXKOMAMWNWBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC2C(C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[1-(2-Methoxyethyl)piperidin-4-YL]thiophene-3-carboxamide](/img/structure/B2883555.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-butoxybenzamide](/img/structure/B2883556.png)
![2-(4-{5-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]pyridin-2-yl}piperazine-1-carbonyl)-1,3-benzothiazole](/img/structure/B2883558.png)

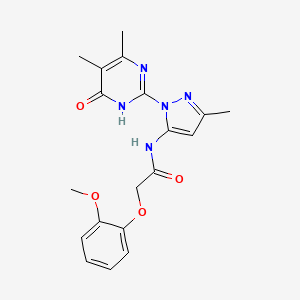
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)cyclohex-3-ene-1-carboxamide](/img/structure/B2883564.png)
![2-Amino-2-[1-(trifluoromethyl)cyclopropyl]acetic acid;hydrochloride](/img/structure/B2883566.png)

